(9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester

Vue d'ensemble

Description

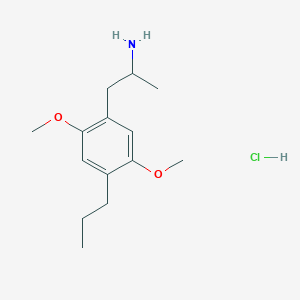

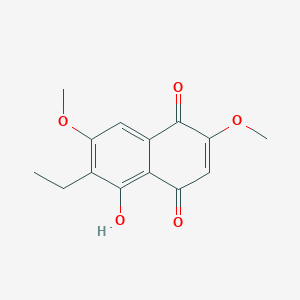

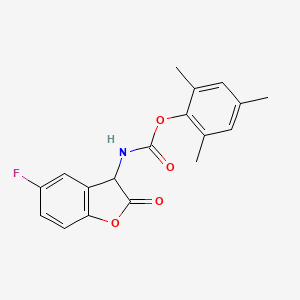

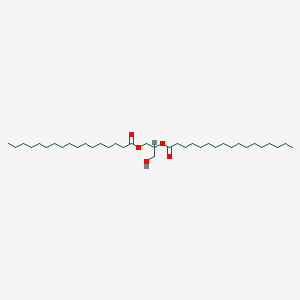

- Its chemical structure consists of a glycerol backbone esterified with two molecules of linoelaidic acid.

- Linoelaidic acid is an unsaturated fatty acid with double bonds in specific positions.

Dilinoelaidin: is a diacylglycerol (DAG) that contains the polyunsaturated 18-carbon fatty acid linoelaidic acid at two positions.

Méthodes De Préparation

Voies de synthèse : La synthèse du Dilinoelaidin implique l'estérification du glycérol avec l'acide linoelaidique.

Conditions réactionnelles : Les conditions réactionnelles spécifiques et les catalyseurs utilisés pour ce processus d'estérification peuvent varier.

Production industrielle : Des informations sur les méthodes de production à l'échelle industrielle sont limitées, mais la synthèse de qualité recherche est réalisable.

Analyse Des Réactions Chimiques

Réactions : Le Dilinoelaidin peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants : Ces réactions impliquent généralement des réactifs et des conditions de chimie organique standard.

Produits majeurs : Les produits primaires dépendent de la réaction spécifique. Par exemple, l'oxydation peut produire des hydroperoxydes, tandis que la réduction peut conduire à des DAG saturés.

Applications de recherche scientifique

Chimie : Le Dilinoelaidin sert de composé modèle pour l'étude des DAG et du métabolisme lipidique.

Biologie : Il peut jouer un rôle dans les voies de signalisation lipidique et les processus cellulaires.

Médecine : La recherche explore son impact sur la santé, l'inflammation et les maladies liées aux lipides.

Industrie : Applications limitées, mais sa structure unique peut inspirer de nouveaux matériaux à base de lipides.

Mécanisme d'action

Cibles : Le Dilinoelaidin interagit probablement avec les membranes cellulaires, affectant les bicouches lipidiques et les voies de signalisation.

Voies : Des études supplémentaires sont nécessaires pour élucider ses mécanismes précis.

Applications De Recherche Scientifique

Chemistry: Dilinoelaidin serves as a model compound for studying DAGs and lipid metabolism.

Biology: It may play a role in lipid signaling pathways and cellular processes.

Medicine: Research explores its impact on health, inflammation, and lipid-related diseases.

Industry: Limited applications, but its unique structure may inspire novel lipid-based materials.

Mécanisme D'action

Targets: Dilinoelaidin likely interacts with cellular membranes, affecting lipid bilayers and signaling pathways.

Pathways: Further studies are needed to elucidate its precise mechanisms.

Comparaison Avec Des Composés Similaires

Unicité : L'unicité du Dilinoelaidin réside dans sa combinaison spécifique des positions de l'acide linoelaidique.

Composés similaires : Bien que les informations soient rares, des composés apparentés comprennent d'autres DAG et acides gras.

Propriétés

IUPAC Name |

[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPGMYIQHDZFFD-WVZYQCMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)

![3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B3026036.png)

![N-(2-aminoethyl)-4-[[(cyclopentylamino)thioxomethyl]amino]-benzenesulfonamide, monohydrochloride](/img/structure/B3026041.png)

![N-(4-bromo-2-fluorophenyl)-6-(methoxy-d3)-7-[[1-(methyl-d3)-4-piperidinyl]methoxy]-4-quinazolinamine](/img/structure/B3026042.png)

![4-[2-(Methylamino)propyl]-phenol, monohydrochloride](/img/structure/B3026051.png)